molecular formula C8H14O2 B157221 2-Methylpent-2-en-1-yl acetate CAS No. 1838-88-6

2-Methylpent-2-en-1-yl acetate

Cat. No.: B157221
CAS No.: 1838-88-6
M. Wt: 142.2 g/mol
InChI Key: SLNZJIRRMLAZEY-FNORWQNLSA-N
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Description

2-Methylpent-2-en-1-yl acetate is an organic compound with the molecular formula C8H14O2. It is an ester formed from the reaction of 2-methylpent-2-en-1-ol and acetic acid. This compound is known for its pleasant fruity odor and is often used in the fragrance and flavor industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylpent-2-en-1-yl acetate can be synthesized through the esterification reaction between 2-methylpent-2-en-1-ol and acetic acid. The reaction typically requires an acid catalyst such as sulfuric acid to proceed efficiently. The general reaction conditions involve heating the reactants under reflux to facilitate the formation of the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of acetic anhydride instead of acetic acid to drive the reaction to completion more effectively. The reaction is carried out in large reactors with continuous removal of water to shift the equilibrium towards the ester product.

Chemical Reactions Analysis

Types of Reactions

2-Methylpent-2-en-1-yl acetate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to 2-methylpent-2-en-1-ol and acetic acid.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.

    Reduction: Reduction of the ester can yield the corresponding alcohol.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Hydrolysis: 2-Methylpent-2-en-1-ol and acetic acid.

    Oxidation: Corresponding aldehydes or carboxylic acids.

    Reduction: 2-Methylpent-2-en-1-ol.

Scientific Research Applications

2-Methylpent-2-en-1-yl acetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its potential effects on biological systems, including its role as a pheromone or attractant in certain species.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Widely used in the fragrance and flavor industry due to its pleasant odor.

Mechanism of Action

The mechanism of action of 2-methylpent-2-en-1-yl acetate involves its interaction with specific molecular targets, such as olfactory receptors in the case of its use in fragrances. The compound binds to these receptors, triggering a signal transduction pathway that results in the perception of its characteristic odor.

Comparison with Similar Compounds

2-Methylpent-2-en-1-yl acetate can be compared with other similar esters, such as:

    Ethyl acetate: A common ester with a fruity odor, used as a solvent and in flavorings.

    Isoamyl acetate: Known for its banana-like odor, used in the fragrance and flavor industry.

    Butyl acetate: Used as a solvent in the production of lacquers and paints.

Uniqueness

This compound is unique due to its specific molecular structure, which imparts a distinct fruity odor that is different from other esters. This makes it particularly valuable in the formulation of fragrances and flavors where a unique scent profile is desired.

Properties

IUPAC Name

[(E)-2-methylpent-2-enyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-4-5-7(2)6-10-8(3)9/h5H,4,6H2,1-3H3/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLNZJIRRMLAZEY-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=C(C)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C(\C)/COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201275058
Record name 2-Penten-1-ol, 2-methyl-, acetate, (2E)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41414-72-6, 1838-88-6
Record name 2-Penten-1-ol, 2-methyl-, acetate, (2E)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41414-72-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Penten-1-ol, 2-methyl-, 1-acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001838886
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Penten-1-ol, 2-methyl-, 1-acetate
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Penten-1-ol, 2-methyl-, acetate, (2E)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylpent-2-en-1-yl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.833
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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